1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methanesulfinyl group and a methyl group
Preparation Methods
The synthesis of 1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine typically involves several steps. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with methanesulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted pyrazole compounds.
Scientific Research Applications
1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The methanesulfinyl group can participate in redox reactions, influencing the compound’s biological activity. The pyrazole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
1-(2-Methanesulfinylethyl)-5-methyl-1H-pyrazol-3-amine can be compared with similar compounds such as:
1-(2-Methanesulfinylethyl)piperazine: This compound has a similar methanesulfinyl group but a different core structure, leading to different chemical and biological properties.
5-Methyl-1H-pyrazole-3-amine: This compound lacks the methanesulfinyl group, resulting in different reactivity and applications. The uniqueness of this compound lies in its combination of the methanesulfinyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13N3OS |
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Molecular Weight |
187.27 g/mol |
IUPAC Name |
5-methyl-1-(2-methylsulfinylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H13N3OS/c1-6-5-7(8)9-10(6)3-4-12(2)11/h5H,3-4H2,1-2H3,(H2,8,9) |
InChI Key |
LMEGEDMOBMRVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCS(=O)C)N |
Origin of Product |
United States |
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